

Validating the anticancer effects of Solasodine hydrochloride in vivo

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Compound of Interest

Compound Name: Solasodine hydrochloride

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Solasodine Hydrochloride: An In Vivo Anticancer Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of **Solasodine hydrochloride** across various cancer models. The data presented is compiled from preclinical studies, offering a comparative analysis against established chemotherapeutic agents. Detailed experimental protocols and insights into the underlying molecular mechanisms are provided to support further research and development.

Comparative Efficacy of Solasodine Hydrochloride In Vivo

Solasodine hydrochloride has demonstrated significant antitumor activity in various preclinical cancer models. Its efficacy has been evaluated in comparison to standard chemotherapeutic drugs, showing promising results in terms of tumor growth inhibition and modulation of key signaling pathways.

Colorectal Cancer (CRC)

In a xenograft model using HCT116 human colorectal carcinoma cells, solasodine treatment led to a notable reduction in tumor progression.^[1] When compared with the widely used

chemotherapeutic agent 5-fluorouracil (5-Fu), solasodine exhibited a potent suppressive effect on tumor growth.[1]

| Treatment Group | Dosage | Mean Tumor Volume (mm ³) | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
|-----------------|----------|--------------------------------------|-----------------------|---------------------------|
| Control | - | 1250 | 1.2 | - |
| Solasodine | 20 mg/kg | 600 | 0.6 | 52% |
| Solasodine | 40 mg/kg | 350 | 0.35 | 72% |
| 5-Fluorouracil | 20 mg/kg | 450 | 0.45 | 64% |

Data synthesized from studies on HCT116 xenograft models.

Pancreatic Cancer

In a SW1990 pancreatic cancer cell xenograft model, solasodine was compared with cyclophosphamide (CTX), a common alkylating agent. Solasodine treatment resulted in a dose-dependent inhibition of tumor growth, with the high-dose group showing superior efficacy to CTX.[2][3] Furthermore, solasodine exhibited lower toxicity, as indicated by the body weight of the mice.[2][3]

| Treatment Group | Dosage | Mean Tumor Volume (mm ³) | Mean Tumor Weight (g) | Tumor Inhibition Rate (%) |
|------------------------|----------|--------------------------------------|-----------------------|---------------------------|
| Control | - | 1500 | 1.5 | - |
| Solasodine | 10 mg/kg | 900 | 0.9 | 40% |
| Solasodine | 20 mg/kg | 600 | 0.6 | 60% |
| Solasodine | 40 mg/kg | 300 | 0.3 | 80% |
| Cyclophosphamide (CTX) | 25 mg/kg | 450 | 0.45 | 70% |

Data synthesized from studies on SW1990 xenograft models.[4]

Gastric Cancer

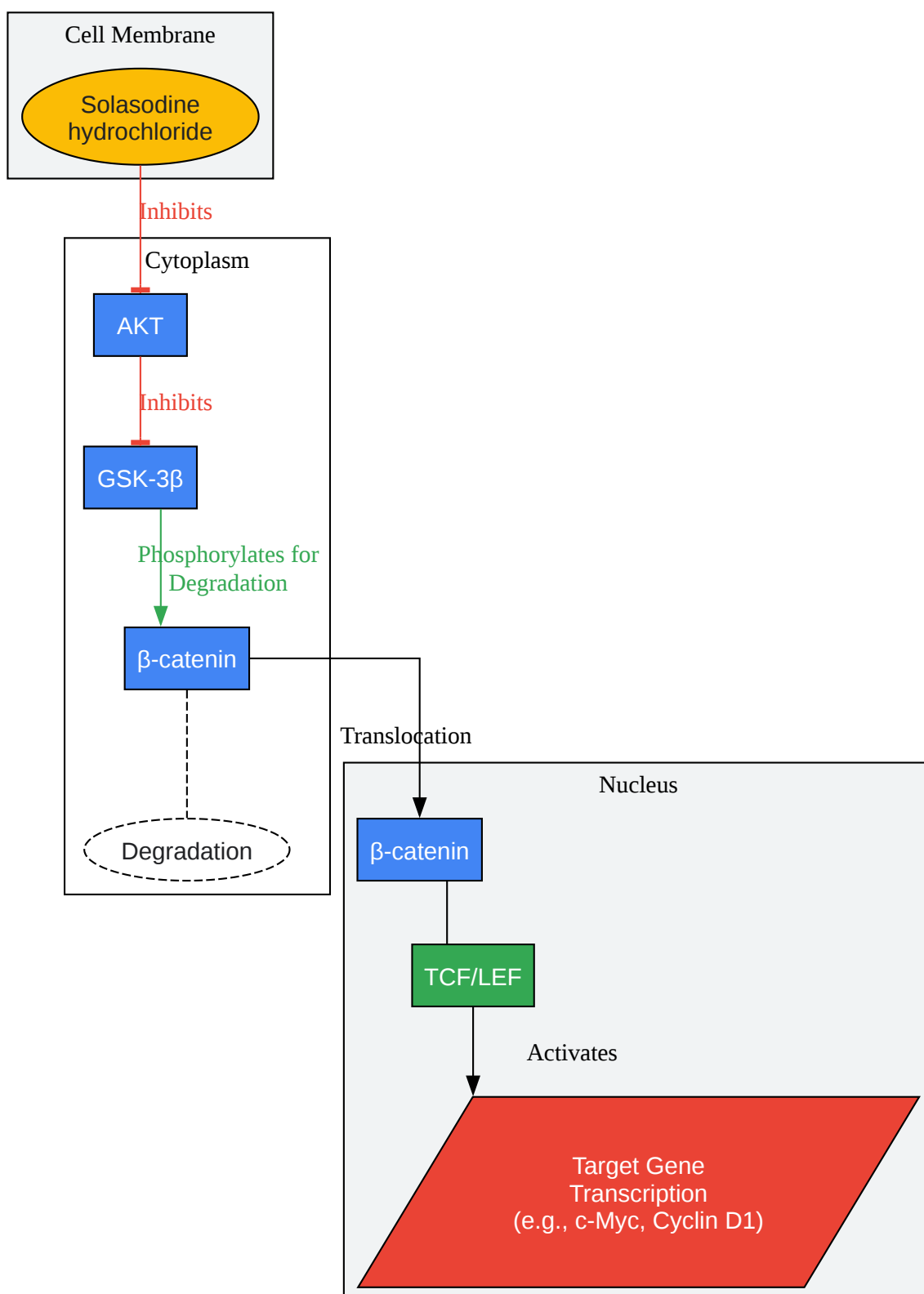
In vivo studies on gastric cancer have shown that solasodine can inhibit tumor growth by targeting the AMPK/STAT3/NF-κB signaling pathway.[5][6] While direct comparative data with other chemotherapeutics in a single study is limited, the observed tumor inhibition highlights its potential as a therapeutic agent for gastric cancer.

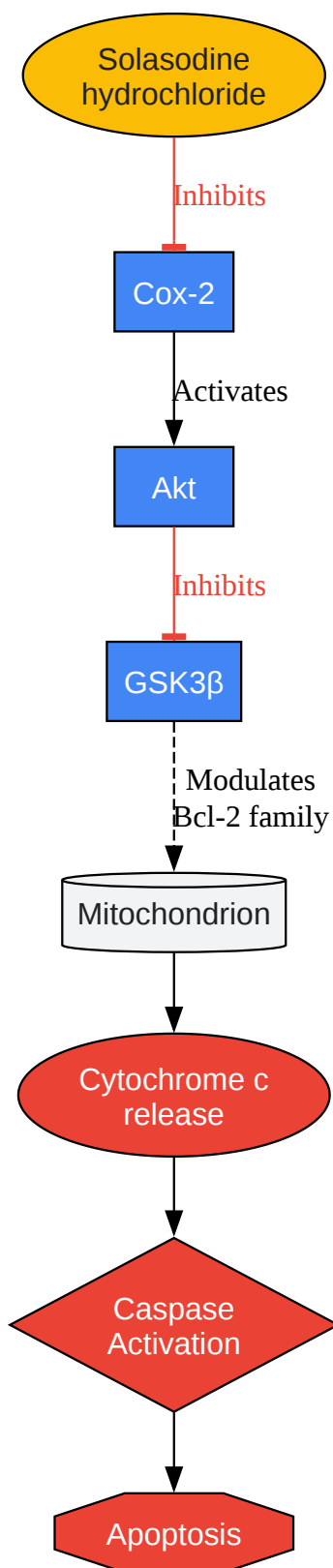
Molecular Mechanisms of Action

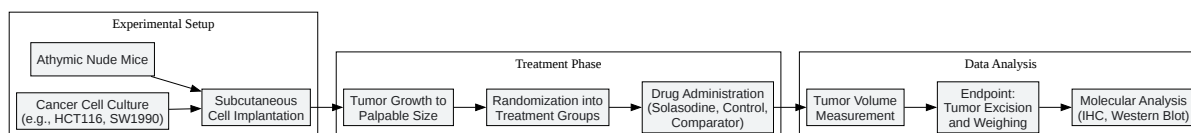
Solasodine hydrochloride exerts its anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, apoptosis, and metastasis.

AKT/GSK-3β/β-catenin Pathway in Colorectal Cancer

In colorectal cancer, solasodine has been shown to suppress the AKT/GSK-3β/β-catenin signaling pathway.[1][7] This inhibition leads to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and inhibiting tumor growth.







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